molecular formula C12H7F3O3 B12631273 2-(Trifluoromethoxy)naphthalene-3-carboxylic acid

2-(Trifluoromethoxy)naphthalene-3-carboxylic acid

Katalognummer: B12631273
Molekulargewicht: 256.18 g/mol
InChI-Schlüssel: PEACXTPKBYNLJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethoxy)naphthalene-3-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which also bears a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of naphthalene-3-carboxylic acid using trifluoromethylating agents under specific reaction conditions . The reaction often requires the presence of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethoxy)naphthalene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethoxy)naphthalene-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(Trifluoromethoxy)naphthalene-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-(Trifluoromethyl)naphthalene-3-carboxylic acid
  • 2-(Methoxy)naphthalene-3-carboxylic acid
  • 2-(Trifluoromethoxy)benzoic acid

Comparison: Compared to similar compounds, 2-(Trifluoromethoxy)naphthalene-3-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased stability and enhanced reactivity in certain reactions. Additionally, the trifluoromethoxy group can significantly influence the compound’s biological activity, making it a valuable scaffold in medicinal chemistry .

Eigenschaften

Molekularformel

C12H7F3O3

Molekulargewicht

256.18 g/mol

IUPAC-Name

3-(trifluoromethoxy)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-10-6-8-4-2-1-3-7(8)5-9(10)11(16)17/h1-6H,(H,16,17)

InChI-Schlüssel

PEACXTPKBYNLJA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.